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Compound of Interest

Compound Name: 2-Amino-5-nitrobenzamide

Cat. No.: B117972 Get Quote

An In-Depth Comparative Guide to the Reactivity of 2-Amino-5-nitrobenzamide and 2-Amino-

5-nitrobenzoic Acid

For researchers and professionals in drug development and organic synthesis, the selection of

a starting material is a critical decision that dictates reaction pathways, efficiency, and the

ultimate success of a synthetic strategy. This guide provides an in-depth, objective comparison

of two closely related yet functionally distinct building blocks: 2-Amino-5-nitrobenzamide and

2-Amino-5-nitrobenzoic acid. By examining their structural nuances, electronic properties, and

divergent reactivity, this document aims to equip scientists with the field-proven insights

necessary to make informed experimental choices.

Both molecules serve as versatile precursors for a wide array of chemical transformations,

particularly in the synthesis of pharmaceuticals, dyes, and heterocyclic systems.[1][2][3][4]

Their shared trifunctional nature—possessing an amino group, a nitro group, and a carbonyl-

containing functional group—provides multiple reactive sites for constructing complex

molecular architectures.[2][4] However, the substitution of a carboxylic acid with a primary

amide introduces profound differences in reactivity that are essential to understand.

Physicochemical Properties: A Side-by-Side
Comparison
A foundational understanding begins with the fundamental properties of each compound. The

following table summarizes their key physicochemical characteristics for easy reference.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b117972?utm_src=pdf-interest
https://www.benchchem.com/product/b117972?utm_src=pdf-body
https://www.benchchem.com/product/b117972?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4305479.htm
https://www.benchchem.com/pdf/2_Amino_5_nitrobenzoic_Acid_A_Versatile_Building_Block_in_Organic_Synthesis.pdf
https://www.benchchem.com/pdf/2_Amino_5_nitrobenzoic_Acid_A_Versatile_Biochemical_Reagent_in_Life_Science_Research.pdf
https://www.nbinno.com/pharmaceutical-intermediates/understanding-2-amino-5-nitrobenzoic-acid-a-versatile-pharmaceutical-intermediate-fa
https://www.benchchem.com/pdf/2_Amino_5_nitrobenzoic_Acid_A_Versatile_Building_Block_in_Organic_Synthesis.pdf
https://www.nbinno.com/pharmaceutical-intermediates/understanding-2-amino-5-nitrobenzoic-acid-a-versatile-pharmaceutical-intermediate-fa
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property 2-Amino-5-nitrobenzamide
2-Amino-5-nitrobenzoic
acid

Chemical Structure

Molecular Formula C₇H₇N₃O₃[5][6] C₇H₆N₂O₄[7]

Molecular Weight 181.15 g/mol [5][6] 182.13 g/mol [7]

Appearance Solid Bright yellow powder[1][8]

Melting Point
236.4–237.0 °C (decomposes)

[9]
~270 °C (decomposes)[1][10]

CAS Number
16313-65-8[5] or 1369835-94-

8[9][11]
616-79-5[1]

Structural Analysis and Electronic Effects: The Root
of Divergent Reactivity
The reactivity of these molecules is governed by the interplay of their three functional groups:

the electron-donating amino (-NH₂) group and the two powerful electron-withdrawing groups,

the nitro (-NO₂) and the carbonyl function (-CONH₂ or -COOH). The primary distinction, and the

focus of this guide, is the difference between the carboxylic acid and the amide.

Electrophilicity of the Carbonyl Carbon: The reactivity of a carboxylic acid derivative in

nucleophilic acyl substitution reactions is largely determined by the electrophilicity of its

carbonyl carbon. In general, amides are the least reactive among carboxylic acid derivatives.

[12][13] This reduced reactivity is a direct consequence of resonance. The lone pair of

electrons on the amide nitrogen is significantly more available for delocalization into the

carbonyl group compared to the lone pair on the hydroxyl oxygen of a carboxylic acid.[14]

[15][16] This superior resonance stabilization decreases the partial positive charge on the

amide's carbonyl carbon, making it a weaker electrophile.

Intramolecular Hydrogen Bonding: The ortho orientation of the amino and carbonyl groups

allows for the formation of a stabilizing intramolecular hydrogen bond, creating a six-

membered ring motif known as an S(6) ring.[17][18][19] This feature is confirmed in the

crystal structure of 2-amino-5-nitrobenzoic acid and is also present in related structures like
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2-hydroxy-5-nitrobenzamide.[17][18][20] This hydrogen bond can lock the molecule into a

more planar conformation, potentially influencing the accessibility of the reactive sites.

Caption: Core electronic differences governing reactivity.

A Head-to-Head Comparison of Chemical Reactivity
Reactions at the Carbonyl Center: A Clear Distinction
The most significant difference in reactivity is observed in nucleophilic acyl substitution

reactions.

2-Amino-5-nitrobenzoic Acid (-COOH): The carboxylic acid is moderately reactive. While the

hydroxyl group (-OH) is a poor leaving group, the acid can be readily "activated" to facilitate

substitution.[21]

Esterification/Amidation: It can be converted to esters or other amides by using standard

coupling reagents like EDCI or HATU, which form a highly reactive intermediate.[5]

Alternatively, treatment with thionyl chloride (SOCl₂) or oxalyl chloride will convert it to the

highly reactive acyl chloride, which readily reacts with nucleophiles.

2-Amino-5-nitrobenzamide (-CONH₂): The benzamide is significantly less reactive at the

carbonyl carbon. The amide bond is famously stable, a property essential to the structure of

proteins.[16]

Hydrolysis: Cleavage of the amide bond to regenerate the carboxylic acid requires harsh

conditions, such as refluxing in strong acid or base. This stability makes the amide an

ideal functional group when it is intended to remain intact throughout a synthetic

sequence.

Reactions of the Amino Group: Subtle but Important
Differences
The reactivity of the exocyclic amino group is modulated by the powerful electron-withdrawing

effects of the para-nitro group and the ortho-carbonyl function.
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Diazotization: The amino group on both molecules can be converted to a diazonium salt

using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.

This diazonium salt is a versatile intermediate, most notably for the synthesis of azo dyes via

coupling with an electron-rich aromatic compound like phenol.[2]

Acylation and Heterocycle Formation: The amino group acts as a nucleophile. A key

industrial application for 2-amino-5-nitrobenzoic acid is the synthesis of 7-nitro-substituted

quinazolinones, a scaffold found in many biologically active molecules.[2] This process

typically involves an initial acylation of the amino group. While the amino group on the

benzamide can undergo similar reactions, the overall synthetic pathway may be altered by

the presence of the amide instead of the acid. The slightly different electronic environments

may lead to minor differences in the nucleophilicity of the amino group between the two

compounds.

Experimental Showcase: Synthesis of 7-Nitro-4(3H)-
quinazolinone
To provide a practical context, we detail a proven protocol for a reaction where 2-Amino-5-

nitrobenzoic acid is the preferred starting material. The synthesis of a quinazolinone core

requires the participation of both the amino and carboxylic acid groups.

Protocol: Two-Step Synthesis of 7-Nitro-4(3H)-
quinazolinone[2]
This protocol demonstrates the transformation of 2-Amino-5-nitrobenzoic acid into a key

heterocyclic scaffold.

Step 1: Formation of 2-Formamido-5-nitrobenzoic Acid

In a round-bottom flask, suspend 2-amino-5-nitrobenzoic acid (1.82 g, 10 mmol) in formic

acid (20 mL).

Heat the mixture to reflux for 4 hours. Causality: The amino group acts as a nucleophile,

attacking the formic acid to form an N-formyl intermediate. This is an acylation reaction.

Monitor the reaction's progress using thin-layer chromatography (TLC).
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After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold

water.

Collect the resulting precipitate (2-formamido-5-nitrobenzoic acid) by vacuum filtration, wash

with cold water, and dry.

Step 2: Cyclization to 7-Nitro-4(3H)-quinazolinone

Place the dried 2-formamido-5-nitrobenzoic acid from Step 1 into a clean round-bottom flask.

Add acetic anhydride (15 mL).

Heat the mixture to reflux for 2 hours. Causality: Acetic anhydride acts as a dehydrating

agent, facilitating an intramolecular cyclization. The nitrogen attacks the carboxylic acid

carbon, eliminating a molecule of water to form the heterocyclic ring.

Cool the reaction mixture to room temperature to allow the product to precipitate.

Collect the solid product by vacuum filtration.

Caption: Workflow for the synthesis of 7-Nitro-4(3H)-quinazolinone.

Summary of Reactivity and Strategic Application
The choice between 2-Amino-5-nitrobenzamide and 2-Amino-5-nitrobenzoic acid is a

strategic one, dictated by the desired final product and the planned synthetic route.
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Feature 2-Amino-5-nitrobenzamide
2-Amino-5-nitrobenzoic
acid

Primary Use Case

When a stable, non-reactive

primary amide is required in

the target molecule. Also used

as a heterofunctional ligand for

coordination polymers.[5]

A versatile intermediate for

further functionalization at the

carbonyl group (e.g.,

esterification, amidation) or for

cyclization reactions.[2]

Carbonyl Reactivity

Low. Highly stable due to

resonance. Requires harsh

conditions for hydrolysis.

Moderate. Readily activated

for nucleophilic acyl

substitution.

Key Transformations

Reactions involving the amino

and nitro groups while

preserving the amide.

Esterification, amidation,

conversion to acyl chloride,

and intramolecular cyclizations

(e.g., quinazolinones).

Strategic Advantage

Robustness. The amide group

can withstand a variety of

reaction conditions that might

affect a carboxylic acid.

Versatility. The carboxylic acid

is a gateway to a wide range of

other functional groups.

Conclusion
In summary, while 2-Amino-5-nitrobenzamide and 2-Amino-5-nitrobenzoic acid are

structurally similar, their chemical reactivities are distinct, primarily due to the electronic

differences between an amide and a carboxylic acid.

2-Amino-5-nitrobenzoic acid is the more versatile building block for synthetic transformations

that require modification of the carbonyl group. Its ability to be readily activated makes it an

ideal precursor for esters, other amides, and complex heterocyclic systems like

quinazolinones.

2-Amino-5-nitrobenzamide offers superior stability. Its unreactive amide bond makes it the

compound of choice when the -CONH₂ moiety is a desired component of the final product

and must be preserved through multiple synthetic steps. It also finds unique applications in

materials science as a ligand.[5]
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A thorough understanding of these fundamental principles of reactivity is paramount for the

efficient design and execution of synthetic routes in modern chemical research and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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